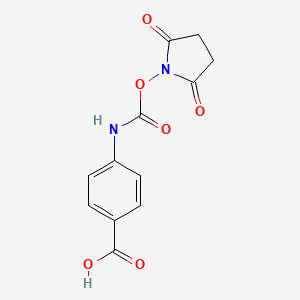
4-aminobenzoyl-n-hydroxysuccinimidyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-aminobenzoyl-n-hydroxysuccinimidyl carbamate is a chemical compound that belongs to the benzamide class. . It is characterized by its unique structure that includes a benzoic acid moiety linked to a pyrrolidinyl group through a carbonyl and amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobenzoyl-n-hydroxysuccinimidyl carbamate typically involves the reaction of benzoic acid derivatives with pyrrolidinyl compounds. One common method involves the use of N-hydroxysuccinimide (NHS) esters to facilitate the coupling reaction. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-aminobenzoyl-n-hydroxysuccinimidyl carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino and carbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl and amino groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
4-aminobenzoyl-n-hydroxysuccinimidyl carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: As an antiarrhythmic drug, it is used to treat irregular heartbeats and is studied for its pharmacological properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-aminobenzoyl-n-hydroxysuccinimidyl carbamate involves its interaction with sodium channels in cardiac cells. It blocks the sodium channels, thereby reducing the excitability of the cardiac cells and stabilizing the heart rhythm . The compound targets specific molecular pathways involved in cardiac conduction, making it effective in treating arrhythmias.
Comparison with Similar Compounds
Similar Compounds
Procainamide: Another antiarrhythmic drug with a similar structure and mechanism of action.
Lidocaine: A local anesthetic and antiarrhythmic drug with a different chemical structure but similar therapeutic effects.
Quinidine: An antiarrhythmic drug that also targets sodium channels but has a different chemical structure.
Uniqueness
4-aminobenzoyl-n-hydroxysuccinimidyl carbamate is unique due to its specific structural features that confer its antiarrhythmic properties. Its combination of a benzoic acid moiety with a pyrrolidinyl group through a carbonyl and amino linkage distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c15-9-5-6-10(16)14(9)20-12(19)13-8-3-1-7(2-4-8)11(17)18/h1-4H,5-6H2,(H,13,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNMPIDEXWTEDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2357984.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2357986.png)
![N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357988.png)


![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2357993.png)


![1-(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2357999.png)

![Ethyl 2-[2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2358002.png)
![N-[(2-pyrrol-1-ylphenyl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2358003.png)

